molecular formula C12H26B2N2 B14285173 N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine CAS No. 128270-30-4

N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine

Cat. No.: B14285173
CAS No.: 128270-30-4
M. Wt: 220.0 g/mol
InChI Key: GTHJRTUXCYJGNO-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is a unique organoboron compound characterized by its tetraethyl and methylidene substituents on a diborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine typically involves the reaction of diborane with ethylenediamine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:

    Preparation of Diborane Complex: Diborane is reacted with an ethylenediamine derivative to form a diborane complex.

    Substitution Reaction: The diborane complex undergoes a substitution reaction with tetraethyl and methylidene groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions include boron-oxygen compounds, reduced boron species, and substituted derivatives of the original compound.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: An ethylenediamine derivative with similar structural features but different substituents.

    Diborane(4)tetramine, octamethyl-: A boron-containing compound with multiple dimethylamino groups.

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetraethyl-4-methylidene-1,2-diborolane-1,2-diamine is unique due to its specific tetraethyl and methylidene substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

128270-30-4

Molecular Formula

C12H26B2N2

Molecular Weight

220.0 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetraethyl-4-methylidenediborolane-1,2-diamine

InChI

InChI=1S/C12H26B2N2/c1-6-15(7-2)13-10-12(5)11-14(13)16(8-3)9-4/h5-11H2,1-4H3

InChI Key

GTHJRTUXCYJGNO-UHFFFAOYSA-N

Canonical SMILES

B1(B(CC(=C)C1)N(CC)CC)N(CC)CC

Origin of Product

United States

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